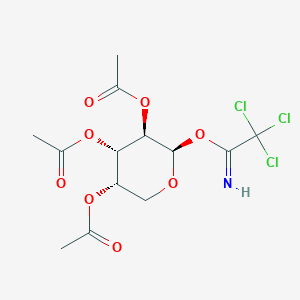
2,3,4-Tri-o-acetyl-beta-l-arabinopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.62 g/mol . This compound is a derivative of arabinopyranose, a sugar molecule, and is used in various chemical synthesis processes, particularly in glycosylation reactions .
Preparation Methods
The reaction typically occurs under anhydrous conditions to prevent hydrolysis . The process can be summarized as follows:
Acetylation: Beta-L-arabinopyranose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranose.
Introduction of Trichloroacetimidate Group: The acetylated sugar is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to form 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate.
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is primarily used in glycosylation reactions, where it acts as a glycosyl donor. The compound undergoes the following types of reactions:
Substitution Reactions: The trichloroacetimidate group is replaced by a nucleophile, typically an alcohol, to form a glycosidic bond.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sugar and trichloroacetamide.
Common reagents used in these reactions include acids or bases to catalyze the substitution and hydrolysis processes. The major products formed are glycosides and trichloroacetamide .
Scientific Research Applications
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: It is used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Study of Glycosylation Mechanisms: Researchers use this compound to study the mechanisms of glycosylation reactions, which are crucial for understanding biological processes such as cell signaling and protein folding.
Development of Therapeutics: The compound is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the formation of a glycosidic bond through a substitution reaction. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile. This results in the formation of a glycoside and trichloroacetamide .
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is similar to other glycosyl donors such as:
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl 2,2,2-Trichloroacetimidate: This compound is used in the synthesis of glucosides and has similar reactivity and applications.
2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl 2,2,2-Trichloroacetimidate: Used in the synthesis of galactosides, it also shares similar reaction mechanisms and applications.
The uniqueness of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate lies in its specific use for synthesizing arabinose-containing glycosides, which are less common compared to glucose and galactose derivatives .
Properties
Molecular Formula |
C13H16Cl3NO8 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(3S,4S,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1 |
InChI Key |
NAGHJYXWJQCCPK-UKKRHICBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















